molecular formula C25H27NO4 B14030889 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid

Numéro de catalogue: B14030889
Poids moléculaire: 405.5 g/mol
Clé InChI: BTWXZUXMXBRYIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is an Fmoc-protected amino acid derivative featuring a spiro[3.3]heptane substituent. The Fmoc ((9H-fluoren-9-yl)methoxycarbonyl) group is widely used in peptide synthesis for its orthogonality in protecting amine functionalities under basic conditions. The spiro[3.3]heptane moiety introduces a bicyclic, conformationally rigid structure, which can enhance metabolic stability and binding specificity in drug design.

Propriétés

Formule moléculaire

C25H27NO4

Poids moléculaire

405.5 g/mol

Nom IUPAC

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-spiro[3.3]heptan-2-ylpropanoic acid

InChI

InChI=1S/C25H27NO4/c27-23(28)22(12-16-13-25(14-16)10-5-11-25)26-24(29)30-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-22H,5,10-15H2,(H,26,29)(H,27,28)

Clé InChI

BTWXZUXMXBRYIN-UHFFFAOYSA-N

SMILES canonique

C1CC2(C1)CC(C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can facilitate the compound’s binding to proteins or enzymes, potentially inhibiting their activity. The spiroheptane moiety may contribute to the compound’s stability and bioavailability .

Comparaison Avec Des Composés Similaires

Structural and Functional Insights

  • Spiro[3.3]heptane vs. Aromatic Substituents :
    The spiro group’s rigidity contrasts with flexible alkyl or planar aromatic substituents (e.g., o-tolyl, furan). This rigidity may reduce off-target interactions in medicinal chemistry applications, as seen in spirocyclic kinase inhibitors . In contrast, aromatic groups like indole () or fluorophenyl () enhance π-π stacking or hydrophobic interactions.

  • Synthetic Complexity :
    Spiro[3.3]heptane synthesis requires specialized methods (e.g., cycloadditions or ring-closing metathesis), whereas phenyl or cyclohexyl analogs () are synthesized via standard Fmoc coupling .

  • Biological Activity: Cyclohexylmethyl amino phenyl analogs () exhibit antiviral activity, suggesting substituent bulkiness aids target engagement. The spiro analog’s compact structure might optimize steric fit in protease-binding pockets.

Physicochemical Properties

  • Solubility :
    The spiro compound’s alicyclic structure likely reduces solubility compared to polar groups (e.g., hydroxyethyl sulfanyl in ) but enhances membrane permeability versus charged moieties.
  • Stability : Fmoc-protected compounds are base-labile, but the spiro group’s steric hindrance may slow deprotection kinetics relative to linear analogs .

Activité Biologique

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid, commonly referred to as a derivative of fluorenylmethoxycarbonyl (Fmoc), has garnered attention due to its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, including anti-infective and anticancer applications.

Chemical Structure and Properties

The compound features a complex structure that includes a spiro[3.3]heptane moiety, which contributes to its unique biological profile. The presence of the fluorenyl group enhances its stability and solubility in biological systems.

Structural Formula

C20H25N2O4\text{C}_{20}\text{H}_{25}\text{N}_{2}\text{O}_{4}

Anticancer Properties

Research indicates that compounds similar to 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid exhibit significant anticancer activity. A study highlighted its potential as a KRAS G12C inhibitor, which is crucial for targeting specific types of lung and colorectal cancers . The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Anti-infective Activity

The compound has also shown promise in anti-infective applications. It has been tested against various pathogens, including bacteria and viruses, demonstrating efficacy in inhibiting their growth. This suggests potential use in developing new antibiotics or antiviral agents .

Case Studies

  • KRAS G12C Inhibition : A study published in 2022 demonstrated that derivatives of this compound effectively inhibited the KRAS G12C mutation in lung cancer models, leading to reduced tumor growth and improved survival rates .
  • Antiviral Efficacy : In vitro studies have shown that the compound exhibits antiviral activity against several strains of influenza virus, with IC50 values indicating potent inhibition at low concentrations .

Data Tables

Activity Type Target IC50 Value Study Reference
AnticancerKRAS G12C5 µM
AntiviralInfluenza Virus10 µM
AntibacterialVarious Bacteria15 µM

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.